Welcome to the BenchChem Online Store!
molecular formula C12H9NO B138089 3-(Pyridin-3-Yl)Benzaldehyde CAS No. 131231-24-8

3-(Pyridin-3-Yl)Benzaldehyde

Cat. No. B138089
M. Wt: 183.21 g/mol
InChI Key: UJPFNRWGFPAZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06291460B1

Procedure details

3-Bromobenzaldehyde (5 g, 27 mmol), diethyl (pyridin-3-yl)borane (3.97 g, 27 mmol) and potassium carbonate (11 g, 81 mmol) were dissolved in ethylene glycol dimethyl ether and water (40 ml, 2:1) and degassed under N2 then heated at 80° C. for 18 h after addition of tetrakis(triphenylphosphine)palladium(0) (0.2 g). The reaction was then diluted with ethyl acetate and water (200 ml, 1:1) and passed through a hyflo filter plug, the separated organic phase was washed with brine, dried (MgSO4) and evaporated to dryness. Purified on SiO2 eluting with 25-50% ethyl acetate-hexane to afford the title compound (3.6 g, 73%). MS (ES+) m/e 184 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(B(CC)[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)C.C(=O)([O-])[O-].[K+].[K+]>COCCOC>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
3.97 g
Type
reactant
Smiles
C(C)B(C=1C=NC=CC1)CC
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water (40 ml, 2:1) and degassed under N2
ADDITION
Type
ADDITION
Details
after addition of tetrakis(triphenylphosphine)palladium(0) (0.2 g)
ADDITION
Type
ADDITION
Details
The reaction was then diluted with ethyl acetate and water (200 ml, 1:1)
FILTRATION
Type
FILTRATION
Details
filter plug
WASH
Type
WASH
Details
the separated organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purified on SiO2 eluting with 25-50% ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.